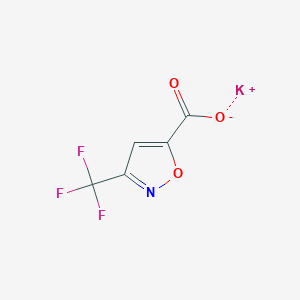
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a trifluoromethyl group at the 3-position and a carboxylate group at the 5-position of the isoxazole ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne precursors . The reaction is often carried out under controlled conditions to ensure the selective formation of the desired isoxazole derivative. Common reagents used in this synthesis include trifluoromethyl nitrile oxide, alkynes, and catalysts such as copper (I) or ruthenium (II) salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides .
Aplicaciones Científicas De Investigación
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)isoxazole-5-carboxylic acid
- Methyl 3-(trifluoromethyl)isoxazole-5-carboxylate
- Ethyl 3-(trifluoromethyl)isoxazole-5-carboxylate
Uniqueness
Potassium 3-(trifluoromethyl)isoxazole-5-carboxylate is unique due to its potassium salt form, which can influence its solubility and reactivity compared to other similar compounds. The presence of the trifluoromethyl group also imparts distinct chemical properties, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C5HF3KNO3 |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
potassium;3-(trifluoromethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C5H2F3NO3.K/c6-5(7,8)3-1-2(4(10)11)12-9-3;/h1H,(H,10,11);/q;+1/p-1 |
Clave InChI |
IDLGDTFFZCPCBQ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(ON=C1C(F)(F)F)C(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12965903.png)
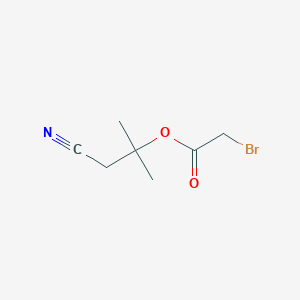
amine](/img/structure/B12965911.png)


![7-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B12965929.png)
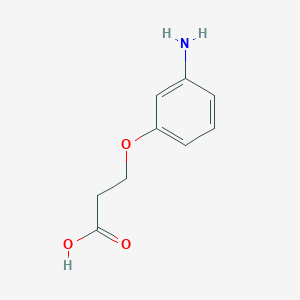

![5-tert-butyl3-ethyl2-(1-((benzyloxy)carbonyl)piperidin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(2H)-dicarboxylate](/img/structure/B12965947.png)
![Isopropyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12965952.png)
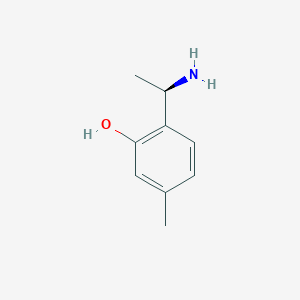
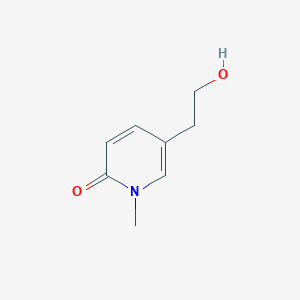

![(1R,2S)-2-(3-((E)-4-(((2R,6S)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one hydrochloride](/img/structure/B12965983.png)
